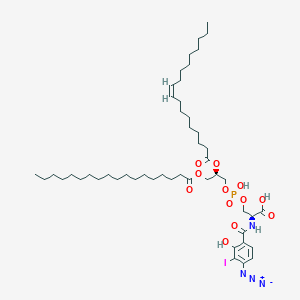

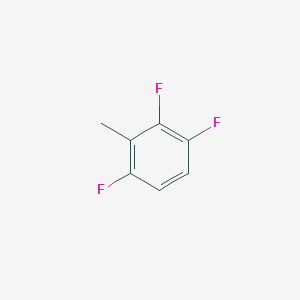

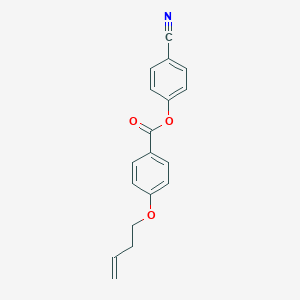

![molecular formula C19H23ClN2O B045640 2-(3R)-1-氮杂双环[2.2.2]辛-3-基-2,4,5,6-四氢-1H-苯并[de]异喹啉-1-酮盐酸盐 CAS No. 135729-66-7](/img/structure/B45640.png)

2-(3R)-1-氮杂双环[2.2.2]辛-3-基-2,4,5,6-四氢-1H-苯并[de]异喹啉-1-酮盐酸盐

描述

Synthesis Analysis

The synthesis of related structures often involves sequential condensation and cyclization reactions. For example, functionalized azabicyclo and isoquinoline derivatives can be prepared through regio- and diastereoselective condensation, followed by stereospecific cyclization processes (Ullah et al., 2005). Another synthetic approach involves the Diels-Alder reaction, which has been utilized to generate chiral isoquinuclidine derivatives with high diastereoselectivity, showcasing the diversity of synthetic routes available for constructing such complex molecular frameworks (Seki et al., 2012).

Molecular Structure Analysis

The molecular structure of azabicyclo[2.2.2]octane derivatives and their isoquinoline counterparts is characterized by the presence of multiple rings, including a bicyclic azabicyclooctane and a heterocyclic isoquinoline moiety. These structures often display high stereoselectivity and possess distinctive configurations that are crucial for their binding affinity and specificity toward biological targets. For instance, the stereochemistry of certain azabicyclo[2.2.2]octane derivatives has been elucidated through crystallographic studies, highlighting the importance of their three-dimensional arrangements (Brzezinski et al., 2013).

Chemical Reactions and Properties

Azabicyclo[2.2.2]octane derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. Intramolecular reactions, such as the Michael-type additions, have been explored for synthesizing bicyclic compounds, showcasing the reactivity of these structures under different conditions (Gregory et al., 1985). Furthermore, the interactions of these molecules with other chemical entities, such as in multicomponent reactions, demonstrate their versatility in forming complex molecules with potential biological activity (Soeta et al., 2013).

科学研究应用

不对称氢化工艺开发

该化合物已用于开发用于合成索利那新(一种泌尿系统解痉药)的不对称氢化工艺。该工艺涉及一种创建关键中间体的创新方法,在产品分离中展示了有效性和高纯度 (Ruzic 等人,2012).

在焦虑模型中的应用

该化合物作为 S-异构体 RS-42358,在焦虑动物模型中显示出疗效。它在广泛的剂量范围内均有效,并在各种啮齿动物和灵长类动物模型中显示出一致的非镇静抗焦虑特征 (Costall 等人,1993).

药物中的多态性

一项研究报告了一种新的标题化合物多态物,用于止吐和止恶心剂。这一发现突出了多态性在药物中的重要性及其对药物开发的影响 (Ravikumar & Sridhar, 2007).

5-HT3 受体的标记

该化合物已用于 5-HT3 受体的标记,在各种组织中显示出高亲和力和可饱和结合位点。这项研究增强了对 5-HT3 受体结合位点及其在不同组织和物种中的差异的理解 (Wong 等人,1993).

异喹啉核苷的合成

该化合物是手性异喹啉核苷衍生物的一部分,证明了溶剂选择和催化剂组合在化学反应中实现高非对映选择性中的重要性 (Seki 等人,2012).

在杂质合成和表征中的作用

该化合物在与琥珀酸索利那新相关的立体异构杂质的合成和表征中得到引用,突出了其在理解和控制药物杂质中的作用 (Chavakula 等人,2014).

毒蕈碱受体配体研究

它已被研究为毒蕈碱乙酰胆碱受体的配体,表现出高亲和力和受体亚型特异性,这对于理解受体-配体相互作用非常重要 (McPherson 等人,1995).

α7 烟碱乙酰胆碱受体激动剂

该化合物已被确认为 α7 神经元烟碱乙酰胆碱受体的新型激动剂,显示出治疗精神分裂症认知缺陷的潜力 (Wishka 等人,2006).

属性

IUPAC Name |

2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMWWRCTBNOHCX-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@H]4CN5CCC4CC5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

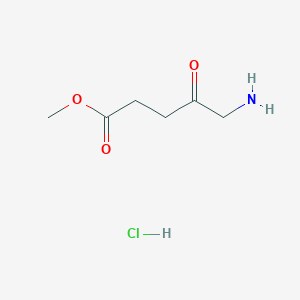

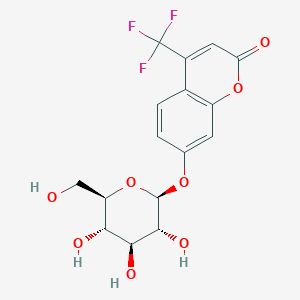

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

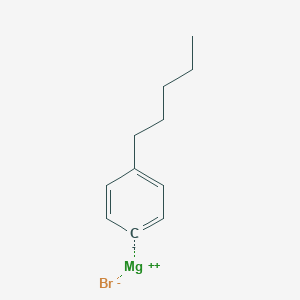

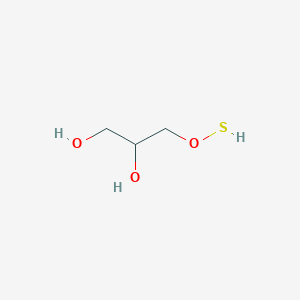

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)